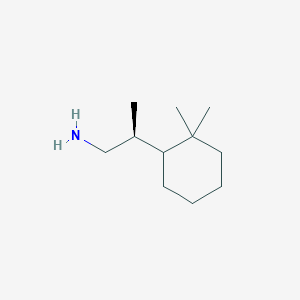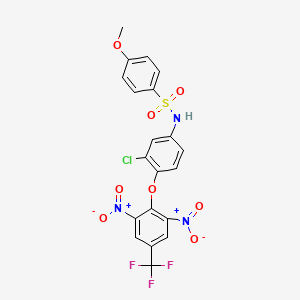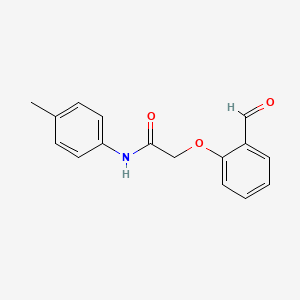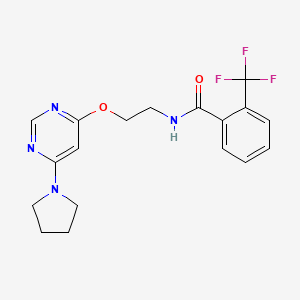
N-(4-甲基噻唑-2-基)-2-苯氧基乙磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound that belongs to the class of thiazole derivatives. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
Target of Action
The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .
Mode of Action
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .
Result of Action
The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .
Action Environment
The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 4-methylthiazole with 2-phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reaction conditionsroom temperature, organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
相似化合物的比较
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can be compared with other thiazole derivatives:
4-Methylthiazole: Known for its ability to induce apoptosis and disrupt mitochondrial function.
N-(thiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity and is used in conjunction with cell-penetrating peptides.
2,4-Disubstituted thiazoles: These compounds have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
![3-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2485721.png)






